molecular formula C15H14F3NO2 B1345873 4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline CAS No. 946697-52-5

4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline

Cat. No.: B1345873
CAS No.: 946697-52-5
M. Wt: 297.27 g/mol
InChI Key: IOCPTIMUVRISND-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethoxyphenoxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with a suitable halogenating agent to form 2-ethoxyphenoxy halide.

    Coupling with Aniline Derivative: The 2-ethoxyphenoxy halide is then reacted with 3-(trifluoromethyl)aniline under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenoxy and trifluoromethyl groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenoxy)-3-(trifluoromethyl)aniline: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(2-Ethoxyphenoxy)-3-(difluoromethyl)aniline: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)phenol: Similar structure but with a phenol group instead of an aniline group.

Uniqueness

4-(2-Ethoxyphenoxy)-3-(trifluoromethyl)aniline is unique due to the combination of its ethoxyphenoxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

4-(2-ethoxyphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-12-8-7-10(19)9-11(12)15(16,17)18/h3-9H,2,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCPTIMUVRISND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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